Carbon monoxide;chromium;methyl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbon monoxide, chromium, and methyl benzoate are compounds with significant industrial and chemical research applications. Carbon monoxide is a critical C1 molecule in organic chemistry, used in various synthetic processes. Chromium compounds are vital in various catalytic and material science applications. Methyl benzoate is used in perfumery and has been explored in chemical synthesis and transformations (Peng, Geng, & Wu, 2019).

Synthesis Analysis

Carbon monoxide is commonly produced through the oxidation of carbon-containing materials. Methyl benzoate can be synthesized through esterification of benzoic acid and methanol. Chromium complexes can be synthesized via various methods including the reduction of chromium salts (Anders, Sunram, & Wilkinson, 1984).

Molecular Structure Analysis

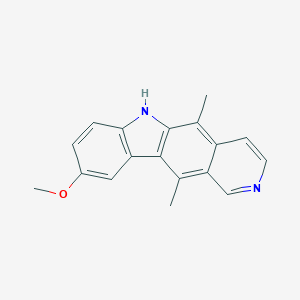

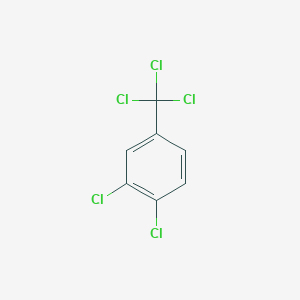

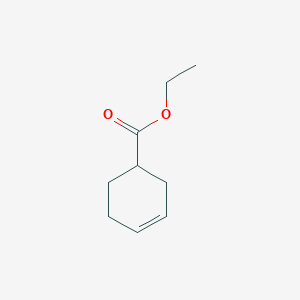

The molecular structures of these compounds vary significantly. Carbon monoxide has a linear structure, chromium typically forms octahedral complexes, and methyl benzoate has a planar aromatic structure connected to an ester group (Carter, McPhail, & Sim, 1967).

Chemical Reactions and Properties

Carbon monoxide is involved in carbonylation reactions, forming a variety of carbonyl-containing compounds. Chromium compounds participate in various redox reactions and catalytic processes. Methyl benzoate undergoes reactions typical of esters, such as hydrolysis and aminolysis (Zhu, Liu, Li, & Bäckvall, 2019).

Physical Properties Analysis

The physical properties of these compounds include boiling points, melting points, solubility, and vapor pressure. For example, methyl benzoate has a specific boiling point and is less dense than water (Yousif, Cabelof, Martin, Lord, & Groysman, 2016).

Chemical Properties Analysis

Chemical properties include reactivity towards nucleophiles, electrophiles, and participation in catalytic cycles. Carbon monoxide's chemical reactivity is evidenced in its use in carbonylation reactions to synthesize aldehydes, acids, and alcohols. Chromium's chemical properties are reflected in its oxidation states and reactivity towards organic substrates. Methyl benzoate's ester group is reactive towards hydrolysis and nucleophilic attack (Cho, Yoshimori, & Uemura, 1995).

Aplicaciones Científicas De Investigación

Carbon Monoxide in Catalysis

- Scientific Field: Environmental Science and Engineering .

- Application Summary: Carbon monoxide is used in the synthesis of Hopcalite catalysts for carbon monoxide oxidation . Hopcalite catalysts are efficient for low-temperature CO oxidation and are good from economical, thermal, activity, selectivity, and availability points of view .

- Methods of Application: The activity of hopcalite catalysts is strongly dependent on the surface area, crystallite size, and binding energy of the catalysts .

- Results: This application helps control automobile exhaust pollution, which is the largest source of CO emission in the environment .

Carbon Monoxide in Medicine

- Scientific Field: Medical Research .

- Application Summary: Small amounts of CO have been shown to quell inflammation in living animals . It also inhibits the formation of a death-inducing signal complex (DISC) at the plasma membrane .

- Methods of Application: The effect is mediated through a specific signaling pathway .

- Results: This application has potential therapeutic aspects in cardiovascular disease .

Chromium in Metallurgy

- Scientific Field: Metallurgy .

- Application Summary: Chromium is characterized by its high-corrosion resistance and hardness . It is used in alloys to increase strength and corrosion resistance .

- Methods of Application: Chromium is added to iron and nickel in the form of ferrochromium to produce alloys .

- Results: The alloys are specially characterized by their high resistance to corrosion and oxidation .

Chromium in Catalysts

- Scientific Field: Chemistry .

- Application Summary: Chromium compounds have been developed that can replace the noble metals osmium and ruthenium in luminescent materials and catalysts .

- Methods of Application: The research was led by Professor Oliver Wenger from the Department of Chemistry at the University of Basel .

- Results: This application provides a more economical and abundant alternative to rare and expensive noble metals .

Methyl Benzoate in Organic Synthesis

- Scientific Field: Organic Chemistry .

- Application Summary: Methyl benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .

- Methods of Application: The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol .

- Results: This application contributes to the formation of a variety of complex organic compounds .

Methyl Benzoate in Pesticides

- Scientific Field: Agriculture .

- Application Summary: Methyl benzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly .

- Methods of Application: Methyl benzoate solutions were sprayed onto plants infested with insect pests .

- Results: This application has seen use in eco-friendly pest control strategies .

Carbon Monoxide in Environmental Science

- Scientific Field: Environmental Science .

- Application Summary: Carbon monoxide is used in a variety of industrial processes, including as a component of synthesis gas - a mix of CO and hydrogen used to make synthetic fuel or to synthesize other chemicals .

- Methods of Application: These MOFs might serve as reservoirs for CO to maintain the correct ratio of CO to hydrogen for a particular reaction .

- Results: This application helps control industrial pollution .

Carbon Monoxide in Medicine

- Scientific Field: Medical Research .

- Application Summary: A drinkable, carbon monoxide-infused foam that boosted the effectiveness of the therapy, known as autophagy inhibition, in mice and human cells .

- Methods of Application: The effect is mediated through a specific signaling pathway .

- Results: This application has potential therapeutic aspects in cancer treatment .

Chromium in Chemistry

- Scientific Field: Chemistry .

- Application Summary: Chromium compounds have been developed that can replace the noble metals osmium and ruthenium in luminescent materials and catalysts .

- Methods of Application: The research was led by Professor Oliver Wenger from the Department of Chemistry at the University of Basel .

- Results: This application provides a more economical and abundant alternative to rare and expensive noble metals .

Chromium in Metallurgy

- Scientific Field: Metallurgy .

- Application Summary: Chromium is characterized by its high-corrosion resistance and hardness . It is used in alloys to increase strength and corrosion resistance .

- Methods of Application: Chromium is added to iron and nickel in the form of ferrochromium to produce alloys .

- Results: The alloys are specially characterized by their high resistance to corrosion and oxidation .

Methyl Benzoate in Organic Synthesis

- Scientific Field: Organic Chemistry .

- Application Summary: Methyl benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .

- Methods of Application: The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol .

- Results: This application contributes to the formation of a variety of complex organic compounds .

Methyl Benzoate in Pesticides

- Scientific Field: Agriculture .

- Application Summary: Methyl benzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly .

- Methods of Application: Methyl benzoate solutions were sprayed onto plants infested with insect pests .

- Results: This application has seen use in eco-friendly pest control strategies .

Propiedades

IUPAC Name |

carbon monoxide;chromium;methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.3CO.Cr/c1-10-8(9)7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEALMZJLYGNHRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

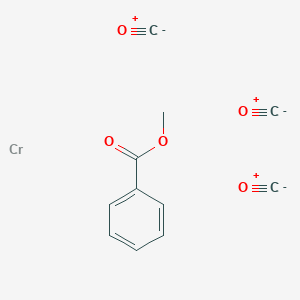

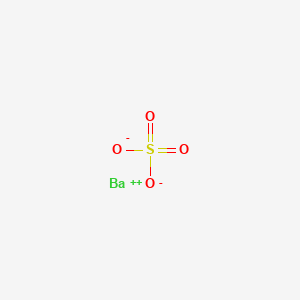

COC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8CrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbon monoxide;chromium;methyl benzoate | |

CAS RN |

12125-87-0 |

Source

|

| Record name | Methyl benzoate chromium tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)